molecular formula C7H11N3S B3130325 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine CAS No. 342402-81-7

1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine

Cat. No.: B3130325
CAS No.: 342402-81-7
M. Wt: 169.25 g/mol
InChI Key: VOBPQLHBOFJXQA-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

A related compound’s synthesis involves a nucleophilic attack of the sulfur atom on an electrophilic cationic center, forming an intermediate product that undergoes a [3,3]-claisen rearrangement . This might provide some insight into the potential interactions of 1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine with its targets.

Result of Action

Related compounds have shown antimicrobial activity and cytotoxic effects , suggesting potential biological activities for this compound.

Chemical Reactions Analysis

1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in disease processes . Additionally, it has industrial applications in the development of new materials and chemical processes .

Properties

IUPAC Name

6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-4-6-5-11-7-9-2-1-3-10(6)7/h5H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBPQLHBOFJXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207567
Record name 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342402-81-7
Record name 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342402-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine
Reactant of Route 2
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine
Reactant of Route 3
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine
Reactant of Route 4
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine
Reactant of Route 5
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine
Reactant of Route 6
1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine

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